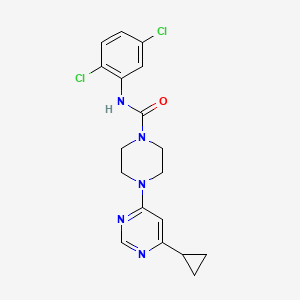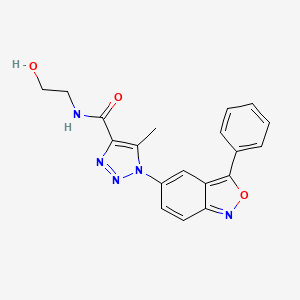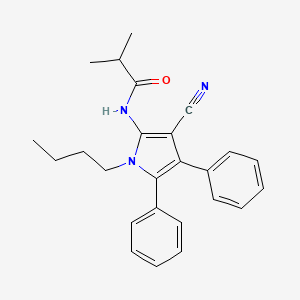
6-Methylazepan-4-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
GSK189254 and Alzheimer's Disease
6-[(3-Cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-methyl-3-pyridinecarboxamide hydrochloride (GSK189254), a compound related to 6-Methylazepan-4-ol hydrochloride, is a novel histamine H3 receptor antagonist. It has shown potential for the symptomatic treatment of dementia in Alzheimer's disease and other cognitive disorders due to its ability to improve cognitive performance in preclinical models. GSK189254 has demonstrated significant increases in the release of acetylcholine, noradrenaline, and dopamine in the brain, which are critical for cognitive functions (Medhurst et al., 2007).
Renal Vasodilator Activity
Research into derivatives of 6-Methylazepan-4-ol hydrochloride has highlighted their role as potent renal vasodilators. For example, certain 6-halo-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, including compounds with structural similarities to 6-Methylazepan-4-ol hydrochloride, have been identified as potent D-1 dopamine agonists with significant renal vasodilator properties, but without central nervous system activity due to their high polarity, which inhibits entry into the brain (Weinstock et al., 1986).
Spectroscopic and Quantum Mechanical Studies
The spectroscopic properties of related compounds, such as 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine, have been investigated using FT-IR and FT-Raman techniques. These studies provide insights into the molecular geometry, vibrational wavenumbers, and the molecular electrostatic potential, which are essential for understanding the biological activity of these compounds (Kuruvilla et al., 2018).
Corrosion Inhibition
Another application area for derivatives of 6-Methylazepan-4-ol hydrochloride is in corrosion inhibition. For instance, 4H-triazole derivatives have been evaluated for their effectiveness in preventing corrosion and dissolution of mild steel in hydrochloric acid solutions. The inhibition efficiency of these compounds is influenced by the type and nature of the substituents present in the inhibitor molecule, demonstrating the versatility of 6-Methylazepan-4-ol hydrochloride derivatives in industrial applications (Bentiss et al., 2007).
Synthesis of Highly Functionalized Compounds
The chemical synthesis of 6-chloro-substituted 2-methylene-2,3-dihydro-1,4-oxazepines, derived from N-propargylic β-enaminones, showcases the potential of 6-Methylazepan-4-ol hydrochloride derivatives in creating highly functionalized compounds with possible medicinal applications. This research highlights the method's generality and its applicability to a variety of N-propargylic β-enaminones, demonstrating the compound's potential in pharmaceutical development (Ibis & Zora, 2020).
Safety And Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . These codes indicate that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves and eye/face protection, and storing in a well-ventilated place with the container kept tightly closed .
Eigenschaften
IUPAC Name |
6-methylazepan-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-4-7(9)2-3-8-5-6;/h6-9H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSLVFUTQTYECZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCNC1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylazepan-4-ol;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2569372.png)



![7-(3-chlorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2569380.png)


![(1R,3R,5S)-8,8-Dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2569383.png)
![1-(4-chlorophenyl)-2-[(4-methoxybenzyl)sulfonyl]-1-ethanone O-methyloxime](/img/structure/B2569384.png)



![2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2569391.png)